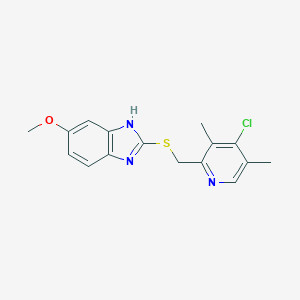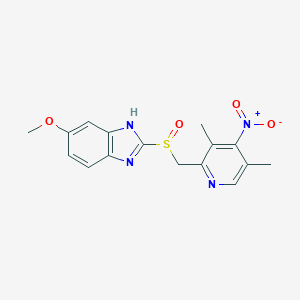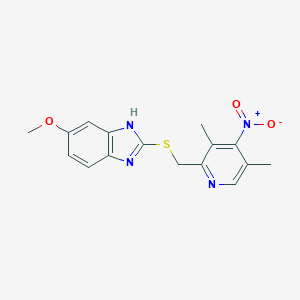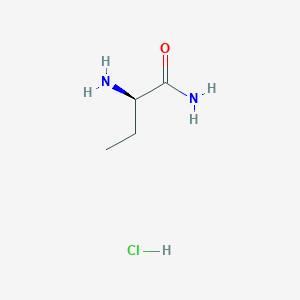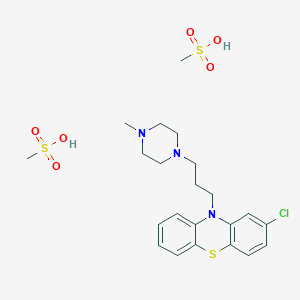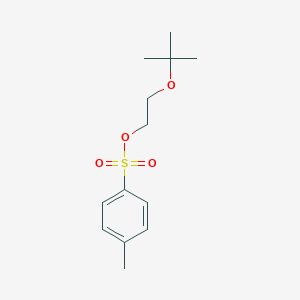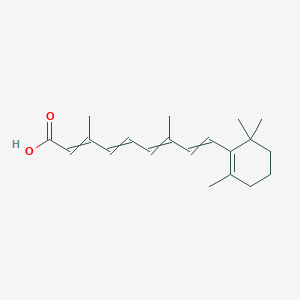
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
Descripción general
Descripción
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, also known as Tretinoin, belongs to the class of organic compounds known as retinoids . These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6) .
Molecular Structure Analysis
The molecular structure of this compound can be represented as (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol .Aplicaciones Científicas De Investigación
Dermatology and Skin Care
ATRA: is extensively used in dermatology for the treatment of acne, psoriasis, and photoaging. It promotes the proliferation and differentiation of epithelial cells and can modulate skin texture and pigmentation. Its application in topical creams and gels has been a standard in treating acne vulgaris and keratosis pilaris .
Oncology
In oncology, ATRA is employed as a chemotherapeutic agent, particularly in the treatment of acute promyelocytic leukemia (APL). It induces differentiation of leukemic cells, causing them to mature and eventually die, which is a cornerstone in the management of APL .
Ophthalmology
ATRA: has applications in ophthalmology due to its role in the visual cycle. It is involved in the production of visual pigments in the retina and is essential for maintaining healthy vision. Research is ongoing to explore its potential in treating retinal disorders .
Immunology
In immunological studies, ATRA influences the function and development of white blood cells, including lymphocytes and myeloid cells. It is being studied for its effects on immune regulation and its potential therapeutic applications in autoimmune diseases .
Cell Biology
ATRA: is a tool in cell biology research for understanding cell differentiation and apoptosis. It is used to study the signaling pathways that govern these processes, which are crucial for tissue development and maintenance .
Developmental Biology
In developmental biology, ATRA plays a significant role in embryogenesis. It regulates gene expression during early development and is critical for the proper formation of organs and limbs in vertebrates .
Neurology
Research in neurology has shown that ATRA can influence brain development and function. It is being investigated for its potential in neuroregenerative therapies and in the treatment of neurodegenerative diseases .
Nutrition and Metabolism
As a derivative of Vitamin A, ATRA is important in nutrition and metabolism. It is essential for growth, reproduction, and the maintenance of epithelial tissues. Studies are exploring its role in metabolic regulation and its impact on obesity and diabetes .
Propiedades
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



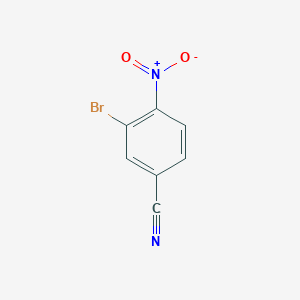
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
